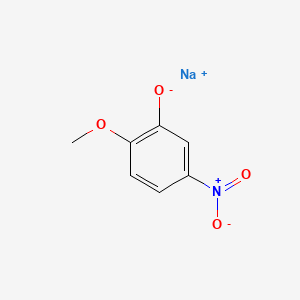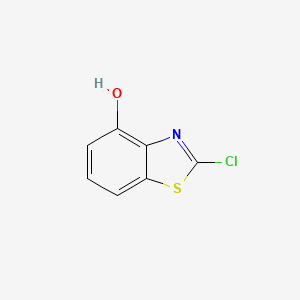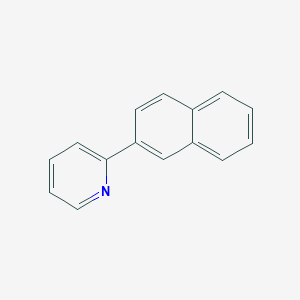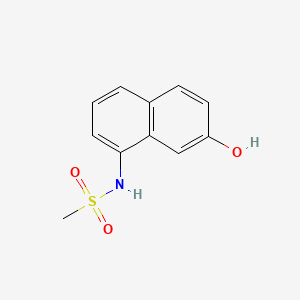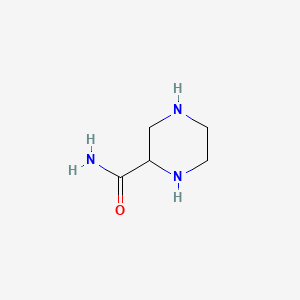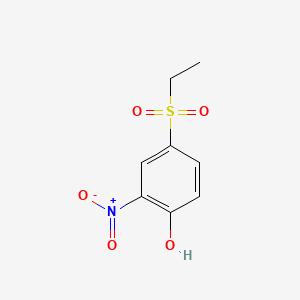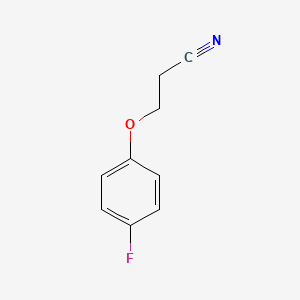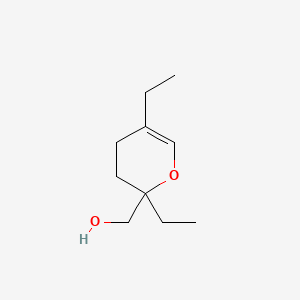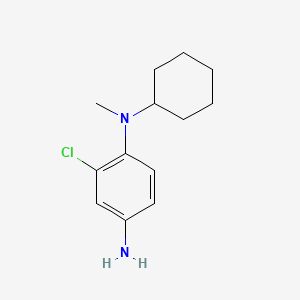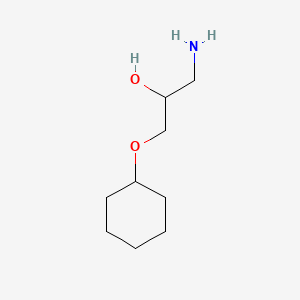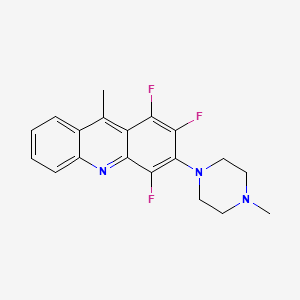
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine is a fluorinated acridine derivative with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, properties, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of conformationally restricted analogues of 4-trifluoromethylpiperidine was achieved in four steps from N-benzylmaleimide, with a key [3+2] cycloaddition reaction involving trifluoromethyldiazomethane . Although the exact synthesis of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine is not detailed, similar methodologies could potentially be applied, with modifications to incorporate the acridine moiety and the specific substitution pattern.
Molecular Structure Analysis
The molecular structure of acridine derivatives is characterized by the presence of a tricyclic ring system, which can be further functionalized with various substituents. In the case of the compound of interest, the presence of trifluoromethyl groups and a methylpiperazine moiety would influence its conformation and electronic properties. Studies on related compounds, such as the adducts of lanthanide complexes with 1-methylpiperazine, provide insights into how such substituents can affect coordination through functional groups like the NH group .
Chemical Reactions Analysis
The reactivity of acridine derivatives can be quite diverse, depending on the substituents present. For example, the synthesis of quinoacridine derivatives involves cyclisation reactions and can be followed by functional group transformations, such as the replacement of a chloro group with various substituents in palladium(0) mediated reactions . These reactions highlight the potential for further chemical modifications of the acridine core, which could be relevant for the synthesis and functionalization of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acridine derivatives are influenced by the presence of fluorine atoms, which can enhance the compound's lipophilicity and electronic properties. The trifluoromethyl group, in particular, is known for its ability to modulate the biological activity of molecules. The papers provided do not directly discuss the properties of the specific compound , but studies on similar fluorinated compounds, such as tetrafluorophenylpiperidin-4-ols, suggest that such modifications can lead to promising materials with applications like fluorescent films .
科学的研究の応用
Acetylcholinesterase Inhibitors
Research has demonstrated that acridone derivatives, which are structurally related to "1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine," exhibit significant potential as acetylcholinesterase inhibitors. A study by Mohammadi-Khanaposhtani et al. (2015) introduced novel acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids that showed potent anti-acetylcholinesterase activity, comparable to rivastigmine, indicating their utility in the treatment of conditions like Alzheimer's disease (Mohammadi‐Khanaposhtani et al., 2015).
Antitumor and Cytotoxic Agents
Acridine derivatives have been evaluated for their antitumor and cytotoxic properties. A particular focus has been on triazolyl-acridine compounds for their cytotoxic activity against cancer cell lines, such as MCF-7 (human breast adenocarcinoma) and HT-29 (human colon adenocarcinoma) cells. Compounds with methyl substitution showed excellent sensitivity, indicating their potential as cytotoxic agents (Singh, Prasad, & Agnihotri, 2020).
Antiprion Activity
Functionalized 9-aminoacridines, similar in structure to the compound , have been synthesized and evaluated for their antiprion activity. Nguyen et al. (2008) found that certain derivatives had submicromolar effective concentrations (EC50) against prion-infected cell models, surpassing the activity of quinacrine. This suggests their potential in treating prion diseases (Nguyen et al., 2008).
特性
IUPAC Name |
1,2,4-trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-11-12-5-3-4-6-13(12)23-18-14(11)15(20)16(21)19(17(18)22)25-9-7-24(2)8-10-25/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWSKUKVSSSWGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)N4CCN(CC4)C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

